molecular formula C5H2ClN3S B13700024 2-Chloro-3-isothiocyanatopyrazine

2-Chloro-3-isothiocyanatopyrazine

Cat. No.: B13700024
M. Wt: 171.61 g/mol
InChI Key: KCDDIAHEHZIJIU-UHFFFAOYSA-N
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Description

2-Chloro-3-isothiocyanatopyrazine is a heterocyclic compound featuring a pyrazine core substituted with chlorine and isothiocyanate groups at the 2- and 3-positions, respectively. The chlorine atom and isothiocyanate group impart distinct electronic and steric properties, making it a reactive intermediate in organic synthesis, particularly in cyclization and nucleophilic substitution reactions. Its isothiocyanate moiety (–N=C=S) is highly electrophilic, enabling conjugation with amines or hydrazines to form thiosemicarbazides or heterocyclic systems like thiazolines . Such reactivity is critical in pharmaceutical and agrochemical applications, where pyrazine derivatives are often used as building blocks.

Properties

Molecular Formula

C5H2ClN3S

Molecular Weight

171.61 g/mol

IUPAC Name

2-chloro-3-isothiocyanatopyrazine

InChI

InChI=1S/C5H2ClN3S/c6-4-5(9-3-10)8-2-1-7-4/h1-2H

InChI Key

KCDDIAHEHZIJIU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)N=C=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloropyrazine with thiophosgene or a similar reagent to introduce the isothiocyanato group . The reaction is usually carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 2-Chloro-3-isothiocyanatopyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-isothiocyanatopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.

Major Products Formed

    Thiourea Derivatives: Formed by the addition of amines to the isothiocyanato group.

    Substituted Pyrazines: Formed by the substitution of the chloro group with various nucleophiles.

Scientific Research Applications

2-Chloro-3-isothiocyanatopyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-isothiocyanatopyrazine involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-3-isothiocyanatopyrazine with structurally related pyrazine derivatives, focusing on molecular properties, reactivity, and applications. Data are derived from the provided evidence.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
2-Chloro-3-isothiocyanatopyrazine C₅H₂ClN₃S ~171.6 (calculated) Cl (2-position), –N=C=S (3-position) Forms thiosemicarbazides with hydrazines; used in cyclization to thiazolines.
2-Chloropyrazine C₄H₃ClN₂ 114.53 Cl (2-position) Reacts with nucleophiles (e.g., amines); intermediate for pharmaceuticals and pesticides.
2-Isopropyl-3-methylthiopyrazine C₈H₁₂N₂S 168.26 –SMe (3-position), isopropyl (2-position) Stable thioether group; used in flavor/fragrance industries due to sulfur-containing aroma.
2-Methoxy-3-isobutylpyrazine C₉H₁₄N₂O 166.22 –OMe (2-position), isobutyl (3-position) Electron-donating methoxy group enhances stability; common in food additives.
3-Chloropyrazine-2-carboxamide C₅H₄ClN₃O 157.56 Cl (3-position), –CONH₂ (2-position) Carboxamide group facilitates hydrogen bonding; precursor for antitubercular agents.

Key Findings from Comparative Analysis:

Reactivity Differences :

  • The isothiocyanate group in 2-Chloro-3-isothiocyanatopyrazine exhibits higher electrophilicity compared to methylthio (–SMe) or methoxy (–OMe) groups, enabling rapid reactions with nucleophiles like hydrazines to form thiosemicarbazides . In contrast, 2-Isopropyl-3-methylthiopyrazine’s –SMe group is less reactive, favoring stability in ambient conditions .
  • Chlorine substituents at the 2- or 3-position (e.g., 2-Chloropyrazine, 3-Chloropyrazine-2-carboxamide) enhance electrophilic aromatic substitution but differ in regioselectivity due to steric and electronic effects .

Synthetic Utility :

  • 2-Chloro-3-isothiocyanatopyrazine’s dual functional groups allow sequential modifications. For example, the chlorine atom can be displaced by amines, followed by cyclization of the isothiocyanate group to form thiazoline rings . This contrasts with 3-Chloropyrazine-2-carboxamide, where the carboxamide group directs reactivity toward hydrogen-bond-driven crystallinity .

Applications: Pyrazines with electron-withdrawing groups (e.g., –Cl, –N=C=S) are prevalent in drug discovery. Electron-donating groups (e.g., –OMe in 2-Methoxy-3-isobutylpyrazine) are favored in flavor chemistry due to their volatility and aroma profiles .

Physicochemical Properties :

  • The isothiocyanate group increases molecular polarity, likely enhancing solubility in polar solvents compared to methylthio or isobutyl substituents. However, this also reduces thermal stability, as seen in analogous compounds .

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